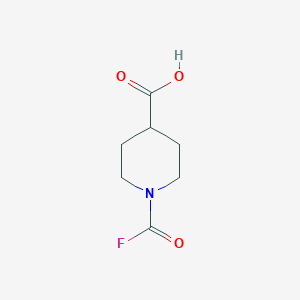

(3-Hydroxyphenyl)acetone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

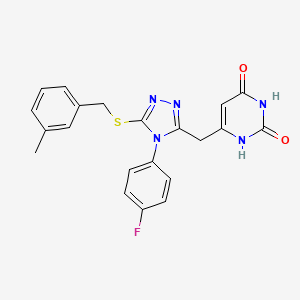

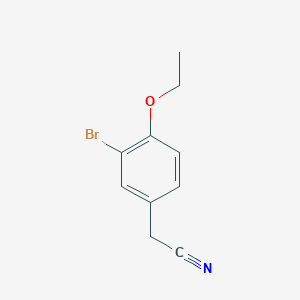

“(3-Hydroxyphenyl)acetone oxime” is an organic compound that belongs to the class of imines, specifically oximes . Oximes are usually generated by the reaction of hydroxylamine with aldehydes or ketones . The molecular formula of this compound is C9H11NO2 .

Synthesis Analysis

Oximes, including “(3-Hydroxyphenyl)acetone oxime”, can be synthesized by the condensation of an aldehyde or a ketone with hydroxylamine . A green approach for the synthesis of oximes involves grinding the reactants at room temperature without using any solvent . Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Molecular Structure Analysis

Oximes have a general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration .Chemical Reactions Analysis

The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .Physical And Chemical Properties Analysis

In general, oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Therefore, oxime formation can be used for the identification of ketone or aldehyde functional groups . The molecular weight of “(3-Hydroxyphenyl)acetone oxime” is 165.19 .Wirkmechanismus

Zukünftige Richtungen

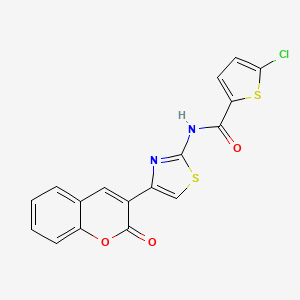

Oximes represent an important class in medicinal chemistry, renowned for their widespread applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . Future research may focus on further exploring these properties and potential applications.

Eigenschaften

IUPAC Name |

3-[(2E)-2-hydroxyiminopropyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(10-12)5-8-3-2-4-9(11)6-8/h2-4,6,11-12H,5H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSOAFADKJJHKF-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2827051.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)

![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)